molecular formula C18H28O3 B1260625 Etherolenic acid

Etherolenic acid

Cat. No. B1260625
M. Wt: 292.4 g/mol
InChI Key: QWRJRLCIDLDGLM-GTTHPXIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etherolenic acid is a medium-chain fatty acid.

Scientific Research Applications

Antimicrobial Activity

Etherolenic acid demonstrates notable antimicrobial properties. A study by (Toporkova et al., 2018) revealed that different isomers of etherolenic acid exhibit varying degrees of antimicrobial effects against phytopathogenic bacteria. Particularly, (ω5Z)-Etherolenic acid showed bactericidal properties against several bacterial strains, while other isomers displayed bacteriostatic properties.

Biosynthesis in Plants

Research on etherolenic acid's biosynthesis in plants has been explored in studies like (Grechkin et al., 1997) and (Hamberg, 2002). These studies explored the enzymatic processes in garlic bulbs and aquatic plants that lead to the formation of etherolenic acid and its isomers, highlighting the plant-specific pathways involved in its synthesis.

Role in Oxylipin Biosynthesis

The role of etherolenic acid in the broader context of oxylipin biosynthesis has been examined. In (Gorina et al., 2016), the study identified the presence of divinyl ether synthase enzymes in spikemoss (Selaginella moellendorffii) that convert fatty acid hydroperoxides to etherolenic acid, illustrating its integral role in the oxylipin pathway in non-flowering plants.

properties

Product Name

Etherolenic acid

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

(9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)/b4-3-,11-9-,16-13+,17-14+

InChI Key

QWRJRLCIDLDGLM-GTTHPXIQSA-N

Isomeric SMILES

CC/C=C\C=C\O/C=C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCC=CC=COC=CC=CCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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